1-Phenylcyclobutylamine

Descripción general

Descripción

1-Phenylcyclobutylamine (PCBA) is a research chemical . It is both a substrate and a time-dependent irreversible inactivator of monoamine oxidase (MAO). Inactivation results in attachment to the flavin cofactor .

Chemical Reactions Analysis

PCBA is shown to be both a substrate and a time-dependent irreversible inactivator of monoamine oxidase (MAO). Inactivation results in attachment to the flavin cofactor . For every molecule of PCBA leading to inactivation, 325 molecules are converted to product .Aplicaciones Científicas De Investigación

Monoamine Oxidase Inactivation

PCBA: has been identified as a substrate and a time-dependent irreversible inactivator of monoamine oxidase (MAO) . This inactivation is significant because MAO plays a crucial role in the catabolism of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin. The inactivation mechanism involves attachment to the flavin cofactor within MAO, and for every molecule of PCBA that leads to inactivation, approximately 325 molecules are converted to product . This property of PCBA can be exploited in the development of new MAO inhibitors, potentially useful in treating psychiatric and neurological disorders.

Neuroscience Research

In neuroscience, PCBA’s role as an MAO inactivator can be pivotal. MAO inhibitors are used in the treatment of various neurological disorders, including depression and Parkinson’s disease . By inhibiting MAO, PCBA could help increase the levels of beneficial neurotransmitters in the brain, offering a potential therapeutic strategy for these conditions.

Pharmacological Applications

The pharmacological interest in PCBA stems from its MAO inactivation property. MAO inhibitors have a long history of use as antidepressants and are also being explored for their neuroprotective effects against neurodegenerative diseases . PCBA’s ability to irreversibly inactivate MAO could lead to the development of new drugs with improved efficacy and safety profiles.

Chemical Synthesis

PCBA is available for research and can be used in chemical synthesis. Its physicochemical properties, such as high GI absorption and BBB permeability, make it a compound of interest in medicinal chemistry . Researchers can utilize PCBA in the synthesis of complex molecules, potentially leading to new therapeutic agents.

Biochemical Studies

In biochemistry, PCBA’s interaction with MAO can be used to study the enzyme’s mechanism of action and its role in amine oxidations . Understanding this interaction can provide insights into the metabolic pathways of amines and the development of related disorders.

Industrial Applications

While direct references to PCBA’s industrial applications are limited, its structural similarity to phenolic compounds suggests potential uses. Phenolic compounds are known for their antioxidant, antimicrobial, and coloring properties, which are exploited in food preservation, cosmetics, and textile industries . PCBA could be investigated for similar applications, leveraging its chemical structure for industrial benefits.

Mecanismo De Acción

Target of Action

The primary target of 1-Phenylcyclobutylamine (PCBA) is Monoamine Oxidase (MAO) . MAO is an enzyme that catalyzes the oxidation of monoamines, which are neurotransmitters such as dopamine, norepinephrine, and serotonin. By targeting MAO, PCBA can influence the levels of these neurotransmitters in the brain.

Mode of Action

PCBA acts as both a substrate and a time-dependent irreversible inactivator of MAO . This means that while some molecules of PCBA are metabolized by MAO, others bind to the enzyme and deactivate it. The inactivation of MAO by PCBA results in the attachment to the flavin cofactor .

Biochemical Pathways

The action of PCBA on MAO affects the metabolic pathways of monoamines. When MAO is inactivated, it can no longer break down monoamines, leading to an increase in the levels of these neurotransmitters . This can have various downstream effects, depending on the specific neurotransmitter whose levels are increased.

Pharmacokinetics

The irreversible inactivation of MAO by PCBA suggests that the compound may have a prolonged effect .

Result of Action

The inactivation of MAO by PCBA leads to increased levels of monoamines. This can result in various molecular and cellular effects, depending on the specific neurotransmitter whose levels are increased. For example, increased levels of dopamine can enhance mood and motivation, while increased levels of norepinephrine can increase alertness and attention .

Safety and Hazards

Propiedades

IUPAC Name |

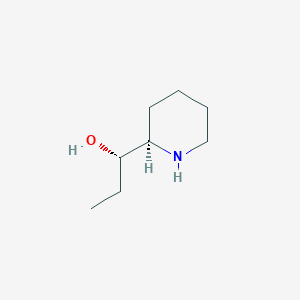

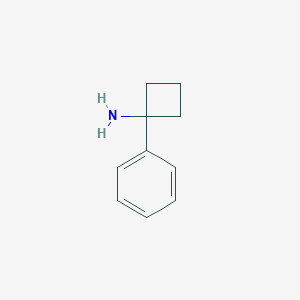

1-phenylcyclobutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c11-10(7-4-8-10)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZJAIRCFCMQFIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90169670 | |

| Record name | 1-Phenylcyclobutylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90169670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Phenylcyclobutylamine | |

CAS RN |

17380-77-7 | |

| Record name | 1-Phenylcyclobutylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017380777 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Phenylcyclobutylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90169670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Phenylcyclobutanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 1-Phenylcyclobutylamine interact with Monoamine Oxidase (MAO), and what are the downstream effects?

A1: 1-Phenylcyclobutylamine acts as both a substrate and a time-dependent irreversible inactivator of MAO. [] The interaction leads to the compound's attachment to the flavin cofactor of the enzyme. [] This process generates several metabolites, including 2-phenyl-1-pyrroline, 3-benzoylpropanal, and 3-benzoylpropionic acid. [] These products provide crucial evidence for a radical mechanism in MAO-catalyzed amine oxidations. []

Q2: What evidence supports the involvement of radical intermediates in the interaction of 1-Phenylcyclobutylamine with MAO and cytochrome P-450?

A2: Several observations point towards a radical mechanism:

- Ring Expansion: Both MAO [] and cytochrome P-450 [] oxidize 1-Phenylcyclobutylamine to form 2-phenyl-1-pyrroline and 2-phenylpyrrolidine. This ring expansion is consistent with the formation of an aminium radical intermediate. []

- Inactivation and Adduct Formation: 1-Phenylcyclobutylamine causes mechanism-based inactivation of both MAO [] and cytochrome P-450. [] This inactivation is attributed to the generation of radical species that covalently bind to the enzymes. [, ]

- Nitrone Formation: Cytochrome P-450 catalyzes the formation of N-(1-phenyl)cyclobutyl phenyl nitrone from N-(1-phenylcyclobutyl)-benzylamine. [] This transformation strongly suggests a two-step oxidation process involving a radical intermediate. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.